Tantalum pentafluoride

Vue d'ensemble

Description

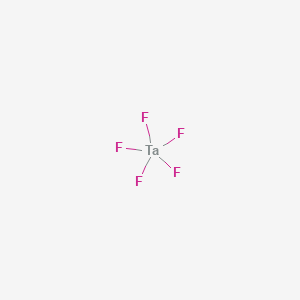

Tantalum pentafluoride is an inorganic compound with the formula TaF5 . It is one of the principal molecular compounds of tantalum . The compound is volatile but exists as an oligomer in the solid state .

Synthesis Analysis

Tantalum pentafluoride is prepared by treating tantalum metal with fluorine gas . This method is similar to the preparation of Niobium pentafluoride (NbF5) .Molecular Structure Analysis

Solid and molten TaF5 is tetrameric, consisting of four TaF6 centers linked via bridging fluoride centers . Gaseous TaF5 adopts the trigonal pyramidal structure with D3h symmetry .Chemical Reactions Analysis

The tendency of TaF5 to form clusters in the solid state indicates the Lewis acidity of the monomer . TaF5 reacts with fluoride sources to give the ions [TaF6]−, [TaF7]2−, and [TaF8]3− . With neutral Lewis bases, such as diethyl ether, TaF5 forms adducts .Physical And Chemical Properties Analysis

Tantalum pentafluoride is a white powder with a molar mass of 275.95 g/mol . It has a density of 4.74 g/cm3 in solid state . The melting point is 96.8 °C and the boiling point is 229.5 °C . It decomposes in water .Applications De Recherche Scientifique

-

Gas Phase Ion Energetics

-

Hydrolysis of Tantalum Pentafluoride

- Field : Chemical Engineering

- Application : Tantalum pentafluoride is used in the study of the hydrolysis of Tantalum and Niobium .

- Method : The method involves molecular modelling to compile a partial energy profile for a proposed reaction mechanism .

- Results : The study identifies and evaluates possible species that may form during the reaction .

-

Atomic Layer Deposition

- Field : Materials Science

- Application : Tantalum pentafluoride is used as a precursor for atomic layer deposition of thin films on the cathode materials of Li-ion batteries .

- Method : The method involves the use of Tantalum pentafluoride in the atomic layer deposition process .

- Results : The use of Tantalum pentafluoride enhances the performance of Li-ion batteries .

-

Doping of Hematite

- Field : Materials Science

- Application : Tantalum pentafluoride is used as a dopant to enhance the photochemical activity of hematite .

- Method : The method involves doping hematite with Tantalum pentafluoride to improve charge carrier mobility and reduce recombination of photogenerated holes and electrons .

- Results : The use of Tantalum pentafluoride improves the photochemical activity of hematite .

-

Formation of Adducts

-

Catalyst for Alkylation and Protonation

- Field : Organic Chemistry

- Application : Tantalum pentafluoride is used in combination with HF as a catalyst for the alkylation of alkanes and alkenes and for the protonation of aromatic compounds .

- Method : The method involves the use of Tantalum pentafluoride and HF in the alkylation and protonation reactions .

- Results : The use of Tantalum pentafluoride enhances the efficiency of these reactions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

pentafluorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5FH.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGLXIVYESZPLQ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ta](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5Ta | |

| Record name | tantalum pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.9399 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent refractive solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | Tantalum pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tantalum pentafluoride | |

CAS RN |

7783-71-3 | |

| Record name | Tantalum pentafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum fluoride (TaF5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)